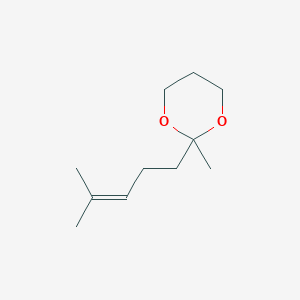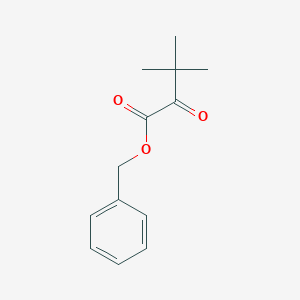
Benzyl 3,3-dimethyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3,3-dimethyl-2-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a 3,3-dimethyl-2-oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 3,3-dimethyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting material, ethyl 3-oxobutanoate, is converted into its enolate ion using a strong base such as sodium ethoxide. The enolate ion then undergoes alkylation with benzyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include ethyl 3-oxobutanoate, sodium ethoxide, and benzyl bromide .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed
Oxidation: this compound can be oxidized to form benzyl 3,3-dimethyl-2-oxobutanoic acid.
Reduction: Reduction can yield benzyl 3,3-dimethyl-2-hydroxybutanoate.
Substitution: Substitution reactions can produce various benzyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of benzyl 3,3-dimethyl-2-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. The benzyl group can participate in various substitution reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxobutanoate: Similar in structure but lacks the benzyl group.
Benzyl acetate: Contains a benzyl group but differs in the ester moiety.
Methyl 3,3-dimethyl-2-oxobutanoate: Similar ester structure but with a methyl group instead of benzyl
Uniqueness
Benzyl 3,3-dimethyl-2-oxobutanoate is unique due to the presence of both a benzyl group and a 3,3-dimethyl-2-oxobutanoate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
114591-02-5 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
benzyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
BMWHEHYHAPNOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
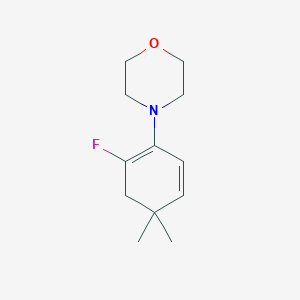
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
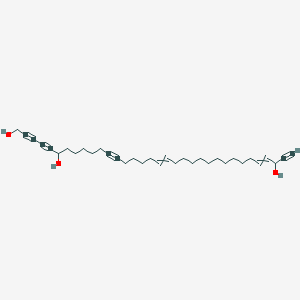

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
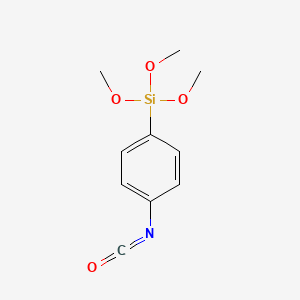
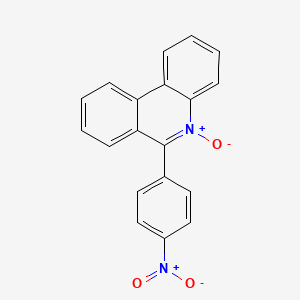
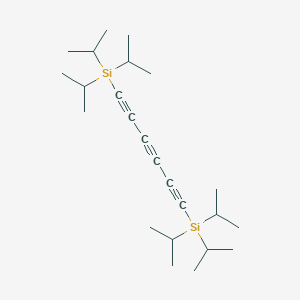
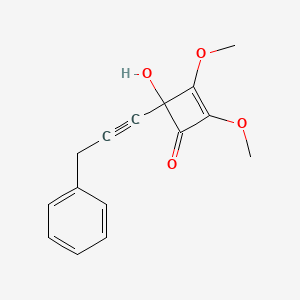
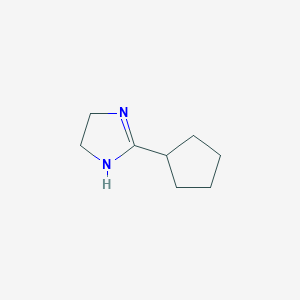
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
